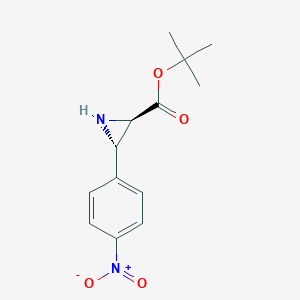
1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate
Descripción general
Descripción
“1-Tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C14H23NO5 . It has a molecular weight of 285.34 g/mol . The compound is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO5/c1-6-19-11(17)14(5)9-15(8-7-10(14)16)12(18)20-13(2,3)4/h6-9H2,1-5H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.34 g/mol . It has a topological polar surface area of 72.9 Ų . The compound has a rotatable bond count of 5 . The exact mass of the compound is 285.15762283 g/mol .Aplicaciones Científicas De Investigación
Intermediate in Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor :tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a related compound, is identified as an important intermediate in the synthesis of a novel protein tyrosine kinase Jak3 inhibitor, CP-690550. The synthesis process is intricate, involving a series of reactions including SN2 substitution, borohydride reduction, oxidation, and acylation. The method offers advantages such as easy procurement of raw materials and suitability for industrial scale-up, highlighting its significance in pharmaceutical manufacturing (Chen Xin-zhi, 2011).
Contribution to Molecular and Crystal Structure :Certain derivatives, such as tert-butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, are synthesized through a multi-step process and contribute to the formation of a porous three-dimensional network in crystal structures, characterized by intermolecular hydrogen bonds. This structural contribution is crucial in understanding the physical properties and potential applications of these compounds in various scientific fields (Juxian Wang et al., 2008).
Mecanismo De Acción
Target of Action
It is known to be used in the synthesis of heteroaryl n-sulfonamides , which suggests that it may interact with enzymes or receptors involved in sulfonamide pathways.
Mode of Action
Given its use in the synthesis of heteroaryl n-sulfonamides , it can be inferred that it may interact with its targets through the formation of covalent bonds, leading to changes in the target’s function.
Biochemical Pathways
As a precursor in the synthesis of heteroaryl n-sulfonamides , it may influence pathways related to sulfonamide metabolism.
Result of Action
It is known to be a reactant used in the synthesis of heteroaryl n-sulfonamides , which are known to induce cell death.
Action Environment
It is known to be soluble in common organic solvents, such as ether, dimethylformamide, and dichloromethane, and almost insoluble in water . This suggests that its action and stability may be influenced by the solvent environment.
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-6-9-11(12(17)19-5)10(16)7-8-15(9)13(18)20-14(2,3)4/h9,11H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSORQIBUVWRHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(=O)CCN1C(=O)OC(C)(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501127559 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803562-73-3 | |
| Record name | 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Piperidinedicarboxylic acid, 2-ethyl-4-oxo-, 1-(1,1-dimethylethyl) 3-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501127559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-tert-butyl 3-methyl 2-ethyl-4-oxopiperidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 3a,4-dihydro-3H-pyrrolo[3,4-c]isoxazole-5(6H)-carboxylate](/img/structure/B1382740.png)










